N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Catalog No.
S3179769
CAS No.
899753-06-1
M.F
C21H19N3O4
M. Wt
377.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,...

CAS Number

899753-06-1

Product Name

N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

IUPAC Name

N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Molecular Formula

C21H19N3O4

Molecular Weight

377.4

InChI

InChI=1S/C21H19N3O4/c1-14(25)15-7-9-16(10-8-15)22-20(26)13-24-21(27)12-11-18(23-24)17-5-3-4-6-19(17)28-2/h3-12H,13H2,1-2H3,(H,22,26)

InChI Key

QZEJUGZUFRIOCY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC

Solubility

not available
APIM-201 is a small molecule compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are widely used in medicinal chemistry as they exhibit various pharmacological activities. APIM-201 was initially developed as a potent inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a critical sensor of DNA damage response. The inhibition of ATR kinase has been shown to sensitize cancer cells to DNA-damaging agents, making APIM-201 a promising candidate for cancer therapy.
The molecular formula of APIM-201 is C26H23N3O4, and its molecular weight is 445.48 g/mol. APIM-201 is a yellowish crystalline solid with a melting point of 223-226°C. Its solubility in water is 0.0022 mg/mL, and it exhibits moderate solubility in organic solvents such as DMSO and ethanol.
The synthesis of APIM-201 involves a multistep process starting from commercially available starting materials. The most common synthetic route to APIM-201 involves the condensation of 2-methoxyphenylhydrazine and 4-acetylphenyl isothiocyanate, followed by the cyclization of the resulting product with α-bromoacetophenone. The final product is then purified by column chromatography and characterized by various spectroscopic techniques such as NMR, IR, and MS.
Several analytical methods have been reported for the quantification and characterization of APIM-201. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques to analyze APIM-201 in various biological matrices.
APIM-201 has shown promising results in preclinical studies as a potent inhibitor of ATR kinase. It has been shown to enhance the DNA damage response and sensitize cancer cells to DNA-damaging agents, leading to increased cell death. APIM-201 has also been reported to exhibit anti-inflammatory properties by inhibiting the activation of NF-κB pathway. However, further studies are needed to determine the exact mechanism of action and to evaluate its effectiveness in clinical settings.
The toxicity and safety of APIM-201 have been evaluated in several preclinical studies, and it has been found to be well-tolerated at therapeutic doses. However, the long-term toxicity and safety profile of APIM-201 need to be evaluated in clinical trials.
APIM-201 has shown potential applications in various fields of research and industry. It can be used as a tool to study the DNA damage response and to develop cancer therapies. APIM-201 has also been reported to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Several preclinical studies have been conducted to evaluate the therapeutic potential of APIM-201. However, further studies are needed to determine the exact mechanism of action and to evaluate its effectiveness in clinical settings.
The potential implications of APIM-201 in various fields of research and industry are vast. It can be used as a tool to study the DNA damage response and to develop cancer therapies. APIM-201 has also been reported to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Moreover, APIM-201 can be used as a starting material for the synthesis of new pyridazinone derivatives with improved pharmacological properties.
Despite its promising potential, some limitations of APIM-201 exist. For instance, its low solubility in water makes it challenging to formulate for clinical use. Additionally, the long-term toxicity and safety profile of APIM-201 need to be evaluated in clinical trials. Future research directions include the optimization of the synthesis of APIM-201 and the development of its analogs with improved pharmacological properties. Moreover, the effectiveness of APIM-201 in clinical settings and combination therapies needs to be evaluated in clinical trials.
In conclusion, APIM-201 is a novel compound with promising potential in various fields of research and industry. Its potential applications range from cancer therapy to the treatment of inflammatory diseases. Although some limitations exist, further research is needed to optimize its synthesis and evaluate its effectiveness in clinical settings.

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Dates

Last modified: 08-18-2023

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